N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
This compound is a hydrazide derivative featuring a benzimidazole core substituted with a methyl group at the 1-position and a sulfanyl (-S-) linker to an acetohydrazide moiety. The hydrazide group is further conjugated to a 3,4-dimethoxyphenyl ethylidene substituent.
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-13(14-9-10-17(26-3)18(11-14)27-4)22-23-19(25)12-28-20-21-15-7-5-6-8-16(15)24(20)2/h5-11H,12H2,1-4H3,(H,23,25)/b22-13+ |
InChI Key |
QHXXYRHFMTVGDX-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The benzimidazole ring and the dimethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole and dimethoxyphenyl derivatives.
Scientific Research Applications
Overview
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with a unique molecular structure that presents a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its distinctive features include a hydrazide functional group and a substituted benzene ring, which contribute to its reactivity and biological activity.
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including:
- Condensation Reactions : Forming new hydrazones or azines.
- Substitution Reactions : Modifying functional groups to enhance reactivity or selectivity.
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have highlighted its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in drug development:
- Drug Design : Its structural features allow it to interact with biological macromolecules, making it a candidate for designing novel pharmaceuticals targeting specific diseases.
- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in disease pathways, leading to altered cellular responses and therapeutic effects .
Material Science
Due to its unique chemical properties, this compound is also being investigated for applications in material science:
- Chemical Sensors : Its ability to form stable complexes with metal ions makes it suitable for developing sensors that detect specific analytes.
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound against clinical isolates found it effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes structural variations and molecular properties of analogous compounds:
Key Observations:
- Substituent Effects on Benzimidazole : Methyl (target) vs. ethyl () groups influence steric bulk and metabolic stability. Ethyl derivatives may exhibit prolonged half-lives but reduced solubility .
- Aryl Group Electronic Effects : 3,4-Dimethoxyphenyl (electron-donating) vs. 3,4-dichlorophenyl (electron-withdrawing) in alters binding to targets like enzymes or DNA. Hydroxyl groups () increase polarity but may reduce membrane permeability .
- Molecular Weight : All analogs fall within 350–515 g/mol, adhering to Lipinski’s rules for drug-likeness.
Anticancer Activity
- Tetrahydroquinoline Derivatives (): Compounds with 3,4-dimethoxyphenyl groups (e.g., C11, IC50 = 3.10 µM) show potent activity against lung adenocarcinoma (A549), likely due to enhanced π-π stacking with cellular targets .
- Benzothiazole Acylhydrazones () : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit selective cytotoxicity against glioma (C6) and breast cancer (MCF-7) cells, suggesting substituent-dependent mechanisms .
Antimicrobial Activity
- Triazole-Benzohydrazides () : Derivatives with 4-sulfonylmethyl (8d) or 3-nitro (8e) substituents show moderate antibacterial activity (MIC = 32–64 µg/mL), while hydroxyl groups (8b) improve antifungal potency (MIC = 16 µg/mL) .
- Pyridine-Coumarin Hybrids () : Thiazole-containing analogs (e.g., compound 13) demonstrate broad-spectrum antimicrobial effects, attributed to thiol-mediated disruption of microbial membranes .
Critical Analysis of Structural-Activity Relationships (SAR)
Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxy (target) and hydroxyl () groups improve solubility but may reduce membrane penetration compared to chloro () or nitro substituents.
- Dichlorophenyl derivatives () exhibit higher logP values, favoring blood-brain barrier penetration but increasing toxicity risks .
Heterocyclic Core Modifications: Replacing benzimidazole with tetrahydroquinoline () or benzothiazole () alters planar geometry, affecting intercalation with DNA or kinase inhibition .
Biological Activity
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.5 g/mol
- IUPAC Name : N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Synthesis
The synthesis of this compound generally involves the condensation of 3,4-dimethoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. Common solvents used include ethanol or methanol, followed by purification through recrystallization.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and similar moieties exhibit considerable antimicrobial properties. In vitro studies have shown that derivatives of benzimidazole demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL have been reported against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 4 |
| Compound B | E. coli | 8 |
| N'-[(1E)...] | Klebsiella pneumoniae | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest . Notably, the presence of the benzimidazole ring is crucial for enhancing cytotoxicity against cancer cells.
Anti-inflammatory Activity
Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects. For example, some analogs have shown a percentage inhibition of edema in carrageenan-induced models comparable to standard anti-inflammatory drugs like diclofenac sodium .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Inhibition of Enzymes : The benzimidazole moiety can inhibit various enzymes involved in cancer progression and microbial resistance.
- Modulation of Receptors : The compound may bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells or immune response modulation in infections.
Comparative Studies
Comparative studies with similar compounds highlight the unique efficacy of this compound:
- Compared to other benzimidazole derivatives, this compound exhibits enhanced activity due to its specific structural features that allow better binding affinity to target sites.
| Similar Compound | Activity | Remarks |
|---|---|---|
| Compound X | Moderate | Less effective than N'-[(1E)...] |
| Compound Y | High | Similar structure but different substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
